Sodium 1-carboxylatoethyl stearate is classified under the category of surfactants and emulsifiers. It falls within the broader class of fatty acid salts, specifically derived from the esterification of stearic acid and lactic acid. Its dual functionality as both an emulsifier and stabilizer distinguishes it from other surfactants like sodium lauryl sulfate, which primarily serves as a surfactant.
The synthesis of sodium 1-carboxylatoethyl stearate involves a two-step process:
The molecular structure of sodium 1-carboxylatoethyl stearate features a long hydrophobic hydrocarbon chain derived from stearic acid, along with a hydrophilic carboxylate group from lactic acid. This amphiphilic nature allows it to interact effectively with both oil and water phases in emulsions.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
Sodium 1-carboxylatoethyl stearate participates in several chemical reactions:
The mechanism of action for sodium 1-carboxylatoethyl stearate primarily revolves around its ability to interact with proteins, particularly gluten proteins in baking applications. It forms complexes that enhance the elasticity and gas retention capacity of doughs, thereby improving the volume and texture of baked goods.
Research indicates that the interaction between this compound and gluten proteins results in finer gluten networks, which are crucial for achieving desirable baking qualities .
Sodium 1-carboxylatoethyl stearate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various formulations across different industries .
Sodium 1-carboxylatoethyl stearate has diverse applications:
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